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Compound of Interest

Compound Name: 3-amino-4-octanol

Cat. No.: B1506556 Get Quote

This guide provides a detailed overview of the spectroscopic data for 3-amino-4-octanol, a
crucial building block in various chemical syntheses. Due to the limited availability of published

experimental spectra, this document focuses on predicted data and standardized experimental

protocols applicable to a compound of this nature. The information is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Properties
3-amino-4-octanol is an organic compound with the molecular formula C₈H₁₉NO.[1][2][3][4] It

possesses two chiral centers at the C3 and C4 positions, leading to the possibility of four

stereoisomers.[5] Key identifiers for this compound are:

CAS Number: 1001354-72-8[1][2][4][5][6][7]

Molecular Weight: 145.24 g/mol [1][2][3][4][5]

InChIKey: AHZILZSKKSPIKM-UHFFFAOYSA-N[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. For 3-amino-4-octanol, both ¹H and ¹³C NMR provide critical information for

structural confirmation.
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Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 3-amino-4-octanol in CDCl₃ would exhibit distinct signals

for the different proton environments within the molecule.

Position
Approximate Chemical
Shift (δ, ppm)

Multiplicity

H-1 (CH₃) ~0.90 Triplet

H-2 (CH₂) ~1.55 Multiplet

H-3 (CH-N) ~2.80 Multiplet

H-4 (CH-O) ~3.60 Multiplet

H-5, H-6, H-7 (CH₂) ~1.30-1.50 Multiplet

H-8 (CH₃) ~0.92 Triplet

NH₂ Variable Broad Singlet

OH Variable Broad Singlet

Table 1: Predicted ¹H NMR chemical shifts for 3-amino-4-octanol.[5]

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering

insight into the carbon skeleton.
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Position Approximate Chemical Shift (δ, ppm)

C-1 (CH₃) ~10.0

C-2 (CH₂) ~25.0

C-3 (CH-N) ~55.0

C-4 (CH-O) ~75.0

C-5 (CH₂) ~33.0

C-6 (CH₂) ~28.0

C-7 (CH₂) ~23.0

C-8 (CH₃) ~14.0

Table 2: Predicted ¹³C NMR chemical shifts for 3-amino-4-octanol.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Functional Group Absorption Range (cm⁻¹) Intensity

O-H Stretch (Alcohol) 3200–3600 Strong, Broad

N-H Stretch (Primary Amine) 3300–3500 (two bands) Medium

C-H Stretch (Alkyl) 2850–2960 Strong

N-H Bend (Primary Amine) 1590–1650 Medium to Strong

C-O Stretch (Secondary

Alcohol)
~1100 Strong

C-N Stretch (Aliphatic Amine) 1020–1250 Medium to Weak

Table 3: Expected IR absorption frequencies for 3-amino-4-octanol.[5]
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. For 3-amino-4-octanol, electrospray ionization (ESI) is

a suitable gentle ionization method.

Ion m/z (predicted)

[M+H]⁺ 146.15395

[M+Na]⁺ 168.13589

Table 4: Predicted m/z values for common adducts of 3-amino-4-octanol in mass

spectrometry.[8]

Experimental Protocols
While specific experimental parameters for 3-amino-4-octanol are not widely published, the

following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy (General Protocol)
Sample Preparation: Dissolve approximately 5-10 mg of 3-amino-4-octanol in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a nuclear magnetic resonance spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include the spectral width, acquisition time, relaxation delay, and number of scans.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum. A larger number of scans is usually required due to the lower natural abundance

of ¹³C.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard (e.g., TMS).

IR Spectroscopy (General Protocol)
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR

absorption in the regions of interest.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the salt plates or solvent is recorded and subtracted from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (General Protocol)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) with a small amount of an acid (e.g., formic acid) to promote

protonation for positive ion mode ESI.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum over a relevant m/z range.

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern, if any, to gain further structural information.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 3-amino-4-octanol.

Figure 1: General workflow for the spectroscopic analysis of 3-amino-4-octanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1506556?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

